CYP3A5-Preferential Inhibition: Gomisin G vs. Gomisin C Isozyme Selectivity
In a direct head-to-head comparison of gomisin C and gomisin G, the two lignan analogs exhibited opposite CYP3A4/3A5 inhibitory selectivity profiles. Gomisin G demonstrated stronger inhibitory activity on CYP3A5 than CYP3A4 without substrate-dependent behavior, whereas gomisin C showed stronger inhibition toward CYP3A4 than CYP3A5 with substrate-dependent behavior [1]. This divergent selectivity was attributed to differential molecular interactions: π-π interaction between CYP3A4 and gomisin C versus hydrogen-bond interaction between CYP3A5 and gomisin G [1]. The estimated AUC increase for drugs metabolized by CYP3A ranged from 2% to 3190% in the presence of gomisin G [1].
| Evidence Dimension | CYP3A4 vs CYP3A5 inhibitory selectivity |
|---|---|
| Target Compound Data | Gomisin G: stronger inhibition of CYP3A5 than CYP3A4; substrate-independent behavior |
| Comparator Or Baseline | Gomisin C: stronger inhibition of CYP3A4 than CYP3A5; substrate-dependent behavior |
| Quantified Difference | Opposite isozyme selectivity profiles; estimated AUC increase 2%-3190% for gomisin G |
| Conditions | Human recombinant CYP3A4 and CYP3A5 enzymes; midazolam 1'-hydroxylation, nifedipine oxidation, testosterone 6β-hydroxylation assays |
Why This Matters
For herb-drug interaction studies or metabolism research requiring CYP3A5-selective inhibition, gomisin G provides a distinct isozyme preference that gomisin C cannot substitute.
- [1] Zhao, J., Sun, T., Wu, J. J., Zhang, L. T., et al. (2017). Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis. Fitoterapia, 119, 26-31. View Source
